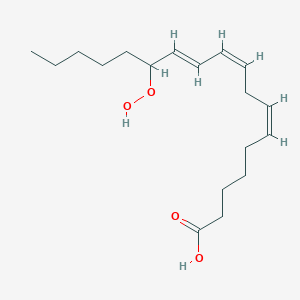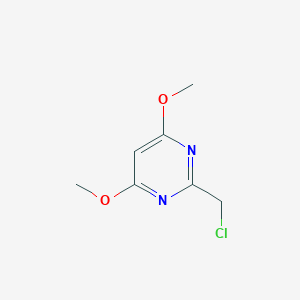
(2-Nitro-4-azidophenyl)deacetylcolchicine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Nitro-4-azidophenyl)deacetylcolchicine, commonly known as NAC, is a synthetic derivative of colchicine. It is a potent inhibitor of microtubule assembly and has been extensively studied for its potential applications in cancer research.
Mecanismo De Acción
NAC acts by binding to the colchicine binding site on tubulin, thereby preventing microtubule assembly. This disrupts the normal function of microtubules, which are essential for cell division and intracellular transport. In cancer cells, NAC induces apoptosis by disrupting microtubule assembly and inhibiting cell division.
Biochemical and Physiological Effects:
NAC has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. NAC has also been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth. In addition, NAC has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of NAC is its potent activity against cancer cells, which makes it a promising candidate for cancer therapy. NAC can also be conjugated to various molecules and targeted to specific cells or tissues, which may improve its efficacy and reduce side effects. However, NAC is a highly toxic compound, and care must be taken when handling it in the laboratory. In addition, NAC has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on NAC. One area of research is the development of targeted drug delivery systems using NAC. This may involve conjugating NAC to specific molecules that can target cancer cells or other specific tissues. Another area of research is the development of combination therapies using NAC and other drugs. NAC may be used in combination with other microtubule inhibitors or other anti-cancer drugs to enhance their efficacy. Finally, further research is needed to determine the safety and efficacy of NAC in humans, and to develop clinical trials to test its potential as a cancer therapy.
Métodos De Síntesis
NAC can be synthesized by reacting 2-nitro-4-bromoaniline with deacetylcolchicine in the presence of sodium azide. The resulting compound is then purified using column chromatography.
Aplicaciones Científicas De Investigación
NAC has been studied extensively for its potential applications in cancer research. It has been shown to induce apoptosis in cancer cells by disrupting microtubule assembly and inhibiting cell division. NAC has also been studied for its potential use in drug delivery systems, as it can be conjugated to various molecules and targeted to specific cells or tissues.
Propiedades
Número CAS |
111348-67-5 |
|---|---|
Fórmula molecular |
C26H25N5O7 |
Peso molecular |
519.5 g/mol |
Nombre IUPAC |
(7S)-7-(4-azido-2-nitroanilino)-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C26H25N5O7/c1-35-22-10-7-16-17(13-21(22)32)18(28-19-9-6-15(29-30-27)12-20(19)31(33)34)8-5-14-11-23(36-2)25(37-3)26(38-4)24(14)16/h6-7,9-13,18,28H,5,8H2,1-4H3/t18-/m0/s1 |
Clave InChI |
YCPQIXRBKDPYIA-SFHVURJKSA-N |
SMILES isomérico |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-] |
SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC4=C(C=C(C=C4)N=[N+]=[N-])[N+](=O)[O-] |
Otros números CAS |
111348-67-5 |
Sinónimos |
(2-nitro-4-azidophenyl)deacetylcolchicine NAP-DAC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



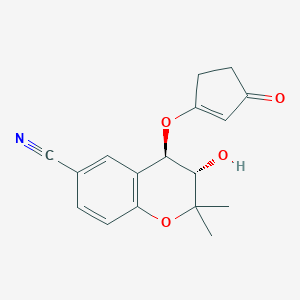
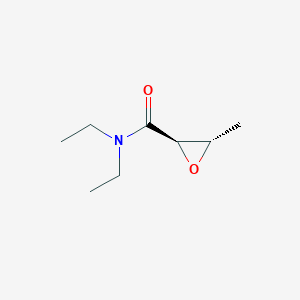
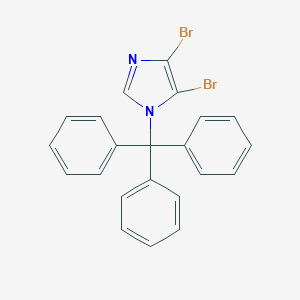
![(R)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B58506.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one;methyl (9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B58507.png)
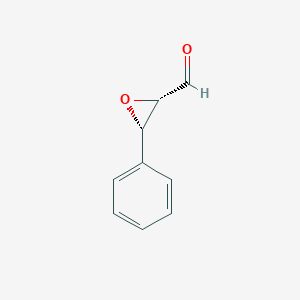


![6-Fluoro-7-(piperazin-1-yl)-9-cyclopropylisothiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B58513.png)


